![molecular formula C43H61NO3PPdS- B13386862 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane is a complex organometallic compound. It is primarily used in various catalytic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a palladium center coordinated with biphenyl and phosphane ligands, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane typically involves the following steps:
Ligand Preparation: The biphenyl and phosphane ligands are synthesized separately through standard organic synthesis techniques.
Complex Formation: The ligands are then reacted with a palladium precursor, such as palladium chloride, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center.
Reduction: Reduction reactions can also occur, often facilitated by hydrogen or hydride donors.
Substitution: The biphenyl and phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or sodium borohydride are typical reducing agents.
Substitution: Ligand exchange reactions often use phosphines or amines as substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(II) complexes, while reduction could produce palladium(0) species.
科学研究应用
Chemistry
Catalysis: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Material Science: Applied in the production of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Utilized in processes for the removal of pollutants and waste treatment.
作用机制
The compound exerts its effects primarily through its palladium center, which facilitates various catalytic processes. The mechanism typically involves:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-carbon bond.
Transmetalation: An organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium-carbon bonds are cleaved, forming the desired product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- XantPhos Pd G3
Uniqueness
Compared to similar compounds, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane offers:
- Enhanced Stability : Due to its unique ligand structure.
- Higher Reactivity : Facilitates a broader range of catalytic reactions.
- Versatility : Applicable in various fields, from organic synthesis to material science.
属性
分子式 |
C43H61NO3PPdS- |
|---|---|
分子量 |
809.4 g/mol |
IUPAC 名称 |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
TZIPMNVQKVJRIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


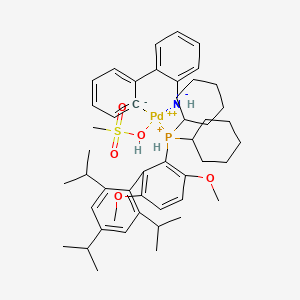
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
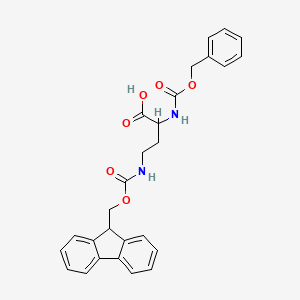
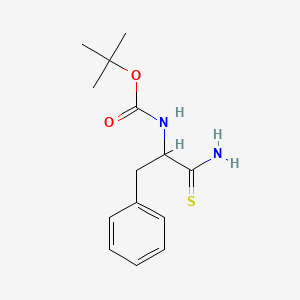
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
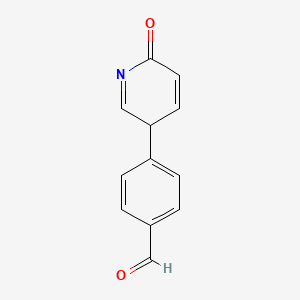
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
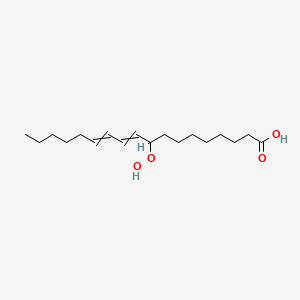
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
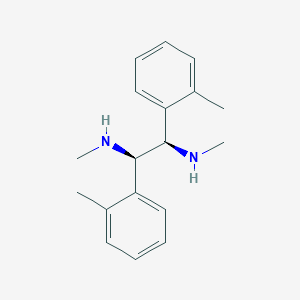
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
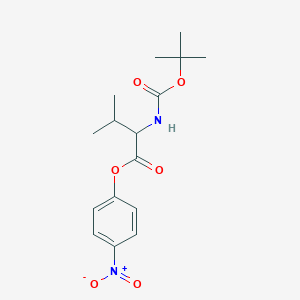
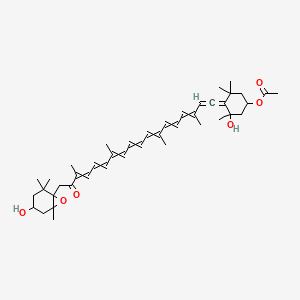
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
